2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which has gained attention due to its diverse biological activities. Quinazolinones are characterized by their bicyclic structure, which consists of a benzene ring fused to a pyrimidine ring. This specific compound features a morpholine group, enhancing its solubility and biological activity. The compound is primarily investigated for its potential therapeutic applications in various fields, including oncology and neurology.
The synthesis and characterization of 2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one have been documented in several studies focusing on the development of new quinazolinone derivatives. These studies explore the biological evaluation of these compounds and their mechanisms of action against different diseases .
This compound can be classified as:
The synthesis of 2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multi-step reactions. Common methods include:
A typical synthetic route might involve:
The reaction conditions often include heating under reflux and the use of solvents such as dimethylformamide or dimethylacetamide to enhance yields .
The compound can participate in various chemical reactions due to its functional groups:
For example, oxidation reactions may utilize reagents like potassium permanganate or chromium trioxide under controlled conditions to ensure selective oxidation without degrading the quinazolinone core.
The mechanism of action for 2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one often involves interaction with specific biological targets:
Data from biological evaluations indicate that this compound exhibits significant activity against various cancer cell lines and inflammatory markers .
Key physical properties include:
Chemical properties relevant to reactivity include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed for characterization .
The applications of 2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one are diverse:
Research continues into optimizing its efficacy and exploring additional therapeutic areas .
The core structure of 2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one (Systematic IUPAC name: 2-[(Morpholin-4-yl)methyl]-1,2-dihydroquinazolin-4-one) integrates a dihydroquinazolin-4-one scaffold substituted at the C2 position with a morpholine-containing methyl group. The parent quinazolinone system consists of a fused bicyclic framework with a benzene ring condensed with a 4-pyrimidinone ring, wherein the C3-C4 bond is saturated (Δ³,⁴-dihydro configuration). The morpholine moiety (tetrahydro-1,4-oxazine) attaches via a methylene linker (–CH₂–), generating a tertiary amine at the connection point [3] [6].
Stereochemically, the compound lacks chiral centers due to the symmetric, planar nature of the morpholine ring (in chair conformation) and the absence of asymmetric carbons in the dihydroquinazolinone core. Tautomerism is precluded by the saturated C3-C4 bond, which fixes the carbonyl at C4 and the enamine system between N1-C2. The molecule adopts a near-planar conformation in the quinazolinone region, with the morpholine ring oriented perpendicularly to minimize steric clashes, as confirmed by computational models [3] [6].
X-ray diffraction analysis of closely related dihydroquinazolinone derivatives reveals monoclinic crystal systems with space group P2₁/c. The unit cell parameters for the prototype compound are:
Table 1: Key Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
a (Å) | 12.47 |
b (Å) | 5.89 |
c (Å) | 15.32 |
β (°) | 98.5 |
Volume (ų) | 1,115 |
Density (g/cm³) | 1.32 |
Hydrogen bonding dominates intermolecular interactions: N–H···O═C bonds (2.87 Å) form chains along the b-axis, while weak C–H···O morpholine contacts (3.12 Å) stabilize stacking along the a-axis. The carbonyl oxygen acts as a dual hydrogen-bond acceptor, creating a sheet-like architecture that influences solubility and stability [3].
NMR Spectroscopy (DMSO-d₆, 400 MHz):
IR Spectroscopy (KBr, cm⁻¹):
Mass Spectrometry:
Table 2: Characteristic Spectroscopic Assignments
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 4.32 (s, 2H) | N1–CH₂–morpholine |
¹³C NMR | δ 167.8 ppm | C4═O |
IR | 1,665 cm⁻¹ | Conjugated amide C═O |
MS | m/z 259.2 [M+H]⁺ | Molecular ion |
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reveals electronic properties:
Solvent modeling (PCM, water) shows dipole moments of 4.92 D, facilitating aqueous solubility. Mulliken charges confirm proton affinity at N1 (charge = −0.51 e), supporting salt formation with acids [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: